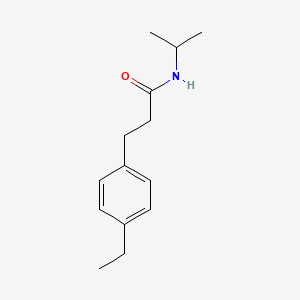

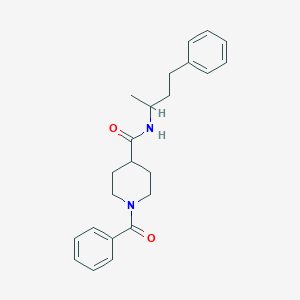

![molecular formula C13H16Cl2FN3S B4443622 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B4443622.png)

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

Vue d'ensemble

Description

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2FN3S and its molecular weight is 336.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 335.0426022 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP), is the serotonin receptor . It has been found to act mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors .

Mode of Action

pFPP interacts with its targets by binding to the serotonin receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . This binding action inhibits the reuptake of serotonin and norepinephrine , and possibly induces their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The enhanced neurotransmission resulting from the action of pFPP affects several biochemical pathways. Primarily, it impacts the serotonergic pathways in the brain, leading to increased serotonin activity . This can result in various downstream effects, including mood elevation and potentially mild psychedelic effects .

Pharmacokinetics

The pharmacokinetic properties of pFPP involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered orally . The compound is metabolized in the liver, specifically by various Cytochrome P450 enzymes . The elimination half-life of pFPP is approximately 6-8 hours , and it is excreted via the kidneys .

Result of Action

The molecular and cellular effects of pFPP’s action primarily involve the enhancement of serotonergic neurotransmission. This can lead to a range of effects, including mood elevation, mild psychedelic effects, and potentially euphoria . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pFPP. For instance, factors such as the user’s overall health, liver function, and kidney function can impact the metabolism and excretion of the compound . Additionally, the presence of other substances or medications can potentially interact with pFPP, affecting its action and efficacy .

Analyse Biochimique

Biochemical Properties

This compound is a phenylpiperazine, a class of drugs that are known to direct central serotonin release . It has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Cellular Effects

Its role as a 5-HT 1A receptor agonist suggests that it may influence cell function by modulating serotonin signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride involves its interaction with serotonin receptors. As a 5-HT 1A receptor agonist, it binds to these receptors and induces a cellular response . It may also interact with 5-HT 2A and 5-HT 2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine, potentially increasing their levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at room temperature .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that phenylpiperazines can be metabolized in the liver .

Subcellular Localization

Given its role as a 5-HT 1A receptor agonist, it is likely to be found in regions of the cell where these receptors are localized .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3S.2ClH/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLUUPLIRIMAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443561.png)

![N-[4-(aminocarbonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4443577.png)

![4-[4-(4-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4443583.png)

![3-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4443591.png)

![N-[4-(cyanomethyl)phenyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443593.png)

![3-isobutyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443611.png)

![3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4443616.png)

![2-[(4-phenyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B4443626.png)

![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4443634.png)